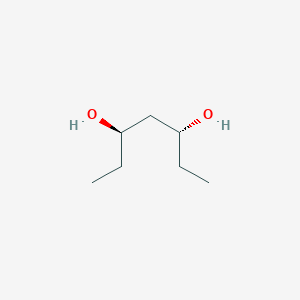

(3R,5R)-Heptane-3,5-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,5R)-heptane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-6(8)5-7(9)4-2/h6-9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWORYKVVNTRAW-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C[C@@H](CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505367 | |

| Record name | (3R,5R)-Heptane-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77291-90-8 | |

| Record name | (3R,5R)-Heptane-3,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Stereoselective Synthesis of (3R,5R)-Heptane-3,5-diol

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Chiral 1,3-Diols

The 1,3-diol motif is a cornerstone in the architecture of numerous biologically active natural products, particularly polyketides and macrolide antibiotics.[1][2] The precise spatial arrangement of the hydroxyl groups is paramount to their biological function. (3R,5R)-Heptane-3,5-diol, a C₂-symmetric chiral diol, represents a fundamental building block embodying the syn-1,3-diol relationship.[3][4] Its synthesis is not merely an academic exercise but a critical challenge in developing efficient and scalable routes to complex pharmaceutical agents.

This guide eschews a conventional, rigid format. Instead, it is structured to provide a deep, mechanistic, and practical understanding of the premier strategies for constructing this specific stereoisomer. We will dissect the causality behind methodological choices, offering field-proven insights to empower researchers in their synthetic endeavors.

The Core Challenge: Controlling Two Stereocenters

The synthesis of this compound requires the controlled formation of two stereogenic centers at C3 and C5 with a specific relative (syn) and absolute (R,R) configuration. The primary synthetic dichotomies involve either a simultaneous or a sequential introduction of these stereocenters. We will explore the most robust and elegant solutions within this framework.

Strategy I: Direct Asymmetric Hydrogenation of a Prochiral Diketone

The most convergent approach is the direct, single-step asymmetric reduction of a prochiral precursor, heptane-3,5-dione. This strategy's elegance lies in its atom economy and the simultaneous creation of both stereocenters.

The Noyori Asymmetric Hydrogenation: A Pillar of Modern Synthesis

The Nobel Prize-winning work of Ryōji Noyori on asymmetric hydrogenation provides the most powerful tool for this transformation.[5] The use of Ruthenium(II) catalysts bearing the chiral atropisomeric ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is exceptionally effective for the reduction of β-keto esters and 1,3-diketones.[6][7]

Causality of Stereoselection: The key to this reaction's success is the C₂-symmetric nature of the BINAP ligand. For the synthesis of the (3R,5R)-diol, the (R)-BINAP ligand is employed. The catalyst, [(R)-BINAP]Ru(II), forms a chiral pocket. The heptane-3,5-dione substrate coordinates to the ruthenium center in a preferred orientation to minimize steric clashes with the phenyl groups of the BINAP ligand. Hydrogen is then delivered from the metal to the carbonyl carbons from a specific face, resulting in the formation of the (3R,5R) product with outstanding enantiomeric purity.[6][7]

Experimental Protocol: Noyori Asymmetric Hydrogenation of Heptane-3,5-dione

Materials:

-

Heptane-3,5-dione (1.0 eq)

-

RuCl₂[(R)-BINAP] (0.1 mol%)

-

Ethanol (EtOH), degassed

-

High-pressure hydrogenation vessel (Parr apparatus or similar)

-

Hydrogen gas (H₂)

Procedure:

-

Catalyst Preparation: In a nitrogen-filled glovebox, charge a glass liner for the hydrogenation vessel with RuCl₂[(R)-BINAP].

-

Reaction Setup: Add a solution of heptane-3,5-dione in degassed ethanol to the liner.

-

Hydrogenation: Seal the glass liner inside the high-pressure vessel. Purge the vessel several times with H₂ gas to remove any residual air.

-

Reaction Conditions: Pressurize the vessel with H₂ to 1000-1500 psi. Heat the reaction to 30-50 °C and stir vigorously for 24-48 hours.[7]

-

Workup: Carefully vent the vessel. Concentrate the reaction mixture in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Summary: Noyori Hydrogenation

| Substrate | Catalyst | Yield | ee | Reference |

| Heptane-3,5-dione | RuCl₂[(R)-BINAP] | >95% | >99% | [7] |

Visualization: Catalytic Cycle of Noyori Hydrogenation

Caption: Catalytic cycle for the Ru-BINAP mediated hydrogenation.

Strategy II: Sequential Stereocenter Introduction via β-Hydroxy Ketone Reduction

This widely-used two-step strategy involves first establishing one stereocenter via the synthesis of a chiral β-hydroxy ketone, followed by the diastereoselective reduction of the ketone to create the second stereocenter. The success of this approach hinges on achieving high levels of control in both steps.

Step A: Asymmetric Synthesis of (5R)-5-hydroxyheptan-3-one

An organocatalytic asymmetric aldol reaction is a prime method for generating the required chiral β-hydroxy ketone intermediate with high enantiopurity. Proline and its derivatives are excellent catalysts for this transformation.[8][9]

Causality of Stereoselection: The reaction between butanone and propanal, catalyzed by (S)-proline, proceeds through a chiral enamine intermediate. The propanal approaches the enamine from the face opposite to the bulky carboxylic acid group of the catalyst, leading to the formation of the (R)-configured hydroxyl center after hydrolysis.

Step B: Diastereoselective Reduction to the syn-Diol

With the (5R)-hydroxy group in place, the reduction of the C3-ketone must be controlled to yield the (3R) configuration, resulting in the desired syn relationship. This is a classic example of 1,3-asymmetric induction.

The Evans-Saksena vs. Narasaka-Prasad Paradigm:

-

Evans-Saksena Reduction: This method, employing reagents like tetramethylammonium triacetoxyborohydride, proceeds via an intramolecular hydride delivery from a boron-chelated intermediate. This mechanism stereochemically dictates an anti-diol product and is therefore unsuitable for our target.[10][11]

-

Narasaka-Prasad Reduction: This protocol is the method of choice for generating syn-diols. It involves pre-chelation of the β-hydroxy ketone with a boron agent (e.g., BEt₂OMe), followed by intermolecular hydride delivery (e.g., from NaBH₄).[11]

Causality of syn-Selectivity: The boron reagent coordinates to both the hydroxyl and keto oxygen atoms, locking the intermediate into a rigid six-membered chair-like transition state. This conformation forces the ethyl groups on the heptane backbone into pseudo-equatorial positions to minimize A¹,³ strain. The external hydride reducing agent (NaBH₄) then attacks the carbonyl carbon from the less sterically hindered equatorial direction, resulting in the syn-diol.

Experimental Protocol: Aldol Reaction and Narasaka-Prasad Reduction

Part A: (S)-Proline Catalyzed Asymmetric Aldol Reaction

-

Setup: To a stirred solution of butanone (3.0 eq) in DMSO, add (S)-proline (20 mol%).

-

Addition: Slowly add propanal (1.0 eq) to the mixture at room temperature.

-

Reaction: Stir the reaction for 24 hours. Monitor by TLC.

-

Workup: Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify by column chromatography to yield enantiomerically enriched (5R)-5-hydroxyheptan-3-one.

Part B: Narasaka-Prasad Reduction

-

Setup: Dissolve the (5R)-5-hydroxyheptan-3-one (1.0 eq) in a 4:1 mixture of THF/MeOH and cool to -78 °C under a nitrogen atmosphere.

-

Chelation: Add diethyl(methoxy)borane (BEt₂OMe, 1.2 eq) dropwise and stir for 30 minutes.

-

Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) in one portion. Stir at -78 °C for 3-5 hours.

-

Workup: Quench the reaction by adding acetic acid, followed by hydrogen peroxide. Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash with sodium bicarbonate solution and brine, dry, and concentrate.

-

Purification: Purify by column chromatography to yield this compound.

Data Summary: Sequential Aldol/Reduction Strategy

| Step | Method | Yield | Selectivity | Reference |

| Aldol Reaction | (S)-Proline catalysis | ~70-80% | >95% ee | [9] |

| Reduction | Narasaka-Prasad | ~85-95% | >98:2 dr (syn:anti) | [11] |

Visualization: Mechanism of Chelation-Controlled Reduction

Caption: Chelation control directs intermolecular hydride attack.

Comparative Analysis and Conclusion

| Strategy | Key Features | Advantages | Disadvantages |

| Noyori Asymmetric Hydrogenation | Single-step reduction of diketone | Highly convergent, excellent stereocontrol (>99% ee), high yield. | Requires high-pressure equipment, catalyst can be expensive. |

| Sequential Aldol/Reduction | Two-step process | Uses readily available reagents, avoids high pressure, modular. | Longer sequence, potential for erosion of stereopurity over two steps. |

Expert Recommendation:

For large-scale, efficient, and highly pure synthesis , the Noyori Asymmetric Hydrogenation is the superior methodology. Its convergence and exceptional stereocontrol make it an ideal choice for process chemistry and drug development campaigns where material throughput and purity are critical.

For exploratory, discovery-phase research or when high-pressure equipment is unavailable , the sequential organocatalytic aldol and Narasaka-Prasad reduction offers a robust and highly effective alternative. Its operational simplicity and reliance on standard laboratory techniques provide flexibility and accessibility.

This guide provides the foundational knowledge and practical protocols to confidently approach the synthesis of this compound. The choice of strategy should be dictated by the specific constraints and goals of the research program, including scale, available equipment, and cost considerations.

References

- 1. [PDF] Stereoselective Synthesis of 1,3-Diols | Semantic Scholar [semanticscholar.org]

- 2. pnas.org [pnas.org]

- 3. This compound | C7H16O2 | CID 12641368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Heptanediol | C7H16O2 | CID 12641367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 8. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. synarchive.com [synarchive.com]

- 11. Evans–Saksena reduction - Wikipedia [en.wikipedia.org]

(3R,5R)-Heptane-3,5-diol physical and chemical properties

An In-depth Technical Guide to (3R,5R)-Heptane-3,5-diol for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource on this compound, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, its scientific context, and its potential applications. The structure of this document is designed to logically flow from fundamental characteristics to practical applications, reflecting an intuitive workflow for scientific inquiry.

Introduction and Strategic Importance

This compound is a chiral organic compound featuring a seven-carbon backbone with hydroxyl groups at the 3rd and 5th positions. The "(3R,5R)" designation specifies the absolute stereochemistry at these two chiral centers, making it a specific enantiomer of heptane-3,5-diol. This stereochemical purity is paramount, as it dictates the molecule's interaction with other chiral systems, a fundamental concept in modern pharmacology and materials science.

Its strategic importance stems from two primary areas:

-

Chiral Building Block: As a C2-symmetric 1,3-diol, it is a valuable synthon in asymmetric synthesis. The defined stereochemistry allows for the construction of complex molecules with precise three-dimensional architectures, which is critical for developing stereospecific drugs or materials.

-

Natural Product Analogue: The heptane-3,5-diol core is a recurring structural motif in a class of natural products known as diarylheptanoids.[1] Many of these natural compounds, isolated from medicinal plants like ginger and turmeric, exhibit significant biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.[2][3] Understanding the properties of this core structure is therefore essential for the synthesis of novel analogues in drug discovery programs.

Stereoisomeric Landscape

Heptane-3,5-diol has two chiral centers, leading to three possible stereoisomers: the (3R,5R) enantiomer, the (3S,5S) enantiomer, and a meso compound (3R,5S).

References

The Diarylheptanoid Compass: A Technical Guide to Discovery and Isolation from Natural Sources

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the principles and field-proven methodologies for the discovery and isolation of diarylheptanoids from their natural sources. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a robust framework for navigating the complexities of natural product chemistry.

Introduction: The Significance of Diarylheptanoids

Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane structural skeleton.[1][2] First brought to scientific prominence with the isolation of curcumin from turmeric (Curcuma longa) in 1815, this diverse family of compounds has since been isolated from a wide array of plant families, including Zingiberaceae (Alpinia, Zingiber), Betulaceae (Alnus, Betula), and Juglandaceae (Juglans).[1][3][4]

The scientific interest in diarylheptanoids is propelled by their broad spectrum of biological and pharmacological activities, which include anti-inflammatory, antioxidant, antitumor, neuroprotective, and antimicrobial properties.[4][5][6] This therapeutic potential underscores the critical need for robust and efficient methods for their extraction, isolation, and characterization.

This guide will provide a logical and technically sound workflow, from the initial sourcing of plant material to the final structural elucidation of purified diarylheptanoids.

The Foundation: Sourcing and Preparation of Plant Material

The journey to isolating pure diarylheptanoids begins with meticulous attention to the source material. The choice of plant species is paramount, as the distribution and abundance of specific diarylheptanoids are highly species-dependent.[2]

Botanical Authentication and Collection

Expertise in Practice: Proper botanical identification and authentication are non-negotiable first steps to ensure the reproducibility and validity of the research.[7] Collaboration with a trained botanist or the use of authenticated voucher specimens is highly recommended. Collection parameters, such as the plant part (rhizomes, bark, leaves, or seeds), geographical location, and season of harvest, can significantly influence the profile and yield of diarylheptanoids.[4][8]

Post-Harvest Processing: Drying and Grinding

Causality: The primary objective of post-harvest processing is to preserve the chemical integrity of the diarylheptanoids while preparing the material for efficient extraction.

Protocol 2.2.1: Standard Drying and Grinding Procedure [7]

-

Washing: Thoroughly wash the collected plant material (e.g., rhizomes) with water to remove soil and other debris.

-

Slicing (if applicable): For bulky materials like rhizomes, slice them into thin pieces to increase the surface area and facilitate uniform drying.

-

Drying: Dry the plant material in a hot air oven at a controlled temperature of 40-50°C until a constant weight is achieved. This gentle heating minimizes thermal degradation of the target compounds.

-

Grinding: Grind the dried material into a coarse powder using a mechanical grinder. This increases the efficiency of solvent penetration during extraction.

Extraction: Liberating Diarylheptanoids from the Matrix

The choice of extraction method and solvent is a critical determinant of the yield and purity of the initial crude extract. This selection is guided by the polarity of the target diarylheptanoids and the nature of the plant matrix.

Solvent Selection: A Matter of Polarity

Diarylheptanoids exhibit a range of polarities. For instance, curcuminoids are generally considered lipophilic and are soluble in organic solvents like methanol, ethanol, and acetone.[9] Glycosidic diarylheptanoids, on the other hand, are more polar.

Data-Driven Solvent Choice for Curcuminoid Extraction

| Solvent | Polarity | Yield of Curcuminoids | Rationale |

| Acetone | High | Often maximum yield | Highly effective at solubilizing curcuminoids.[10] |

| Ethanol | High | Good yield | A common and effective solvent for diarylheptanoid extraction.[11][12] |

| Methanol | High | Good yield | Similar efficacy to ethanol.[10] |

| Ethyl Acetate | Medium | Moderate yield | Can be used for selective extraction. |

| Chloroform | Medium | Moderate yield | Used in some protocols, often in combination with other solvents.[10] |

| n-Hexane | Low | Low yield | Primarily used to remove non-polar impurities like waxes and fats.[12] |

Extraction Techniques: A Comparative Overview

Several techniques can be employed for extraction, each with its own set of advantages and disadvantages.

-

Maceration: A simple technique involving soaking the plant material in a solvent for an extended period.[7] It is suitable for small-scale extractions but can be time-consuming.

-

Soxhlet Extraction: A continuous extraction method that offers high efficiency but uses elevated temperatures, which may degrade thermally labile compounds.[11][12]

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[11]

-

Supercritical Fluid Extraction (SFE): Employs supercritical CO₂, often with a co-solvent like ethanol, for extraction.[5][11] It is a green technology that yields high-purity extracts but requires specialized equipment.

Protocol 3.2.1: Maceration for General Diarylheptanoid Extraction [7]

-

Place 1 kg of the powdered plant material in a large container.

-

Add 5 L of 95% ethanol (or another appropriate solvent).

-

Seal the container and allow it to stand at room temperature for 72 hours with occasional stirring.

-

Filter the mixture through cheesecloth or a similar filter to separate the extract from the solid residue.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Diagram 1: General Workflow for Diarylheptanoid Discovery and Isolation

Caption: A logical workflow for the isolation of diarylheptanoids.

Isolation and Purification: The Path to Purity

The crude extract is a complex mixture of compounds. A multi-step chromatographic approach is typically required to isolate individual diarylheptanoids.

Preliminary Fractionation: Solvent Partitioning

Causality: Liquid-liquid extraction, or solvent partitioning, is an effective initial step to separate compounds based on their differential solubility in immiscible solvents. This enriches the diarylheptanoids in specific fractions, simplifying subsequent chromatographic steps.

Protocol 4.1.1: Solvent Partitioning of an Aqueous Suspension [7]

-

Suspend the crude extract in water.

-

Successively partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, using a separatory funnel.

-

Perform each solvent partition three times to ensure complete extraction.

-

Concentrate each fraction using a rotary evaporator. Diarylheptanoids are typically enriched in the chloroform and ethyl acetate fractions.

Column Chromatography: The Workhorse of Separation

Expertise in Practice: Silica gel column chromatography is a fundamental technique for the initial purification of diarylheptanoids from the enriched fractions.[7][10] The separation is based on the differential adsorption of compounds to the stationary phase (silica gel) and their elution with a mobile phase of increasing polarity.

Protocol 4.2.1: Silica Gel Column Chromatography [10]

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading: Adsorb the concentrated fraction (e.g., the chloroform fraction) onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A common gradient is from 100% chloroform to a mixture of chloroform and methanol (e.g., 95:5).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Combine fractions containing the same compound(s) based on their TLC profiles and concentrate them.

Diagram 2: Logic of Gradient Elution in Column Chromatography

Caption: Principle of gradient elution for separating compounds of varying polarities.

High-Performance Liquid Chromatography (HPLC): Achieving High Purity

Trustworthiness: For the final purification of individual diarylheptanoids, preparative or semi-preparative HPLC is the method of choice.[7][13] Reversed-phase HPLC, typically with a C18 column, is commonly employed.

Protocol 4.3.1: Preparative Reversed-Phase HPLC [7]

-

Instrumentation: Utilize a preparative HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size) is standard.

-

Mobile Phase: A gradient of water (often acidified with 0.1% formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is used. A representative gradient is:

-

0-10 min: 30% Methanol in Water

-

10-40 min: 30-70% Methanol in Water (linear gradient)

-

40-50 min: 70-100% Methanol in Water (linear gradient)

-

50-60 min: 100% Methanol

-

-

Flow Rate: A typical flow rate for a preparative column is 10-20 mL/min.

-

Detection: Monitor the elution profile at a wavelength where diarylheptanoids show significant absorbance, typically around 280 nm.

-

Fraction Collection: Collect the eluate corresponding to the peaks of interest.

-

Purity Analysis: Assess the purity of the isolated compounds using analytical HPLC.

Structural Elucidation: Identifying the Isolated Compounds

Once a diarylheptanoid has been isolated in a pure form, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic techniques.

Mass Spectrometry (MS)

Authoritative Grounding: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS/MS), provides the accurate mass of the molecule, allowing for the determination of its elemental composition.[14][15] Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.[5][14] For diarylheptanoids, characteristic fragment ions can be indicative of the 1,7-diphenylheptane skeleton.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise in Practice: NMR spectroscopy is the most powerful tool for the de novo structural elucidation of natural products.[16][17]

-

1D NMR (¹ H and ¹³ C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Reveals the connectivity between protons and carbons, allowing for the assembly of the molecular structure.

The combination of MS and NMR data allows for the unambiguous identification of known diarylheptanoids or the complete structural elucidation of novel compounds.

Conclusion: A Framework for Discovery

The discovery and isolation of diarylheptanoids from natural sources is a systematic process that relies on a deep understanding of chemical principles and the application of robust experimental techniques. By following the logical workflow and protocols outlined in this guide, researchers can effectively navigate the path from raw plant material to pure, structurally characterized compounds, paving the way for further investigation into their promising biological activities.

References

- 1. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. updatepublishing.com [updatepublishing.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Eleven novel diarylheptanoids and two unusual diarylheptanoid derivatives from the seeds of Alpinia blepharocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to (3R,5R)-Heptane-3,5-diol: Synthesis, Characterization, and Applications in Drug Development

This technical guide provides an in-depth exploration of (3R,5R)-heptane-3,5-diol, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document will cover its fundamental properties, stereoselective synthesis, characterization, and potential applications in the pharmaceutical industry.

Core Molecular Attributes of this compound

This compound is a chiral organic compound belonging to the 1,3-diol family. Its defined stereochemistry at the C3 and C5 positions makes it a valuable synthon in asymmetric synthesis, where precise control of three-dimensional molecular architecture is paramount.

Molecular Structure and Identification

-

IUPAC Name: this compound

-

CAS Number: 77291-90-8[1]

-

Molecular Formula: C₇H₁₆O₂[1]

-

Molecular Weight: 132.20 g/mol [1]

-

InChI Key: BQWORYKVVNTRAW-RNFRBKRXSA-N[1]

The molecular structure consists of a seven-carbon chain with hydroxyl groups at the third and fifth positions. The (3R,5R) designation specifies the absolute configuration at these two stereocenters.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure 1,3-diols is a cornerstone of modern organic chemistry, with significant implications for the preparation of complex, biologically active molecules. The most prevalent and reliable strategy for accessing syn-1,3-diols like the (3R,5R) isomer of heptane-3,5-diol is through the diastereoselective reduction of a corresponding β-hydroxy ketone precursor.

The Strategic Approach: Diastereoselective Reduction

The key to obtaining this compound lies in the stereocontrolled reduction of (5R)-5-hydroxyheptan-3-one. This precursor contains one of the desired stereocenters, which then directs the stereochemical outcome of the ketone reduction.

Caption: Synthetic strategy for this compound.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of the Precursor, (5R)-5-Hydroxyheptan-3-one

This chiral β-hydroxy ketone can be synthesized via several asymmetric methods, such as an asymmetric aldol reaction between propanal and the enolate of 2-butanone, catalyzed by a chiral auxiliary or catalyst.

Step 2: Diastereoselective Reduction to this compound

This step is critical for establishing the second stereocenter with the desired 'R' configuration. The Narasaka-Prasad reduction is a classic and effective method for achieving high syn-selectivity.

Materials and Reagents:

-

(5R)-5-Hydroxyheptan-3-one

-

Diethyl ether (anhydrous)

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Diethylmethoxyborane (Et₂BOMe)

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve (5R)-5-hydroxyheptan-3-one in anhydrous diethyl ether at room temperature.

-

Chelation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add diethylmethoxyborane (Et₂BOMe) dropwise. Stir the mixture at -78 °C for 30 minutes to allow for the formation of the boron chelate.

-

Reduction: In a separate flask, dissolve sodium borohydride in anhydrous methanol. Add this solution dropwise to the reaction mixture at -78 °C.

-

Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| CAS Number | 77291-90-8 |

Spectroscopic Analysis: An Overview

Note: Specific experimental ¹H and ¹³C NMR data for this compound are not widely available in the public domain. The following is a theoretical analysis of the expected spectra based on the molecular structure and data from analogous simple aliphatic diols.

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of diastereotopic protons. Key expected signals include:

-

-OH Protons: Two broad signals corresponding to the two hydroxyl groups. The chemical shift of these protons is highly dependent on the solvent and concentration.

-

-CH(OH)- Protons: Two multiplets corresponding to the protons at C3 and C5. These would be expected to appear in the range of 3.5-4.0 ppm.

-

-CH₂- Protons: The methylene protons at C2, C4, and C6 will likely appear as complex multiplets. The C4 methylene protons are diastereotopic and are expected to show distinct signals.

-

-CH₃ Protons: Two triplets corresponding to the terminal methyl groups at C1 and C7.

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum should display seven distinct signals, confirming the seven carbon atoms in the structure.

-

-CH(OH)- Carbons: Two signals for the carbons bearing the hydroxyl groups (C3 and C5), expected in the range of 60-75 ppm.

-

-CH₂- Carbons: Three signals for the methylene carbons (C2, C4, and C6).

-

-CH₃ Carbons: Two signals for the terminal methyl carbons (C1 and C7).

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups. A strong absorption in the 1000-1200 cm⁻¹ region corresponding to the C-O stretching is also anticipated.

Mass Spectrometry (MS):

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 132. Subsequent fragmentation patterns would likely involve the loss of water and cleavage adjacent to the hydroxyl groups.

Applications in Drug Development and Chiral Synthesis

Chiral 1,3-diols are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and biologically active natural products. Their stereodefined nature allows for the construction of complex molecules with high enantiomeric purity, which is often crucial for therapeutic efficacy and safety.

Role as a Chiral Building Block

This compound serves as a versatile chiral synthon. The two hydroxyl groups can be differentially protected, allowing for selective reactions at either end of the diol system. This enables the stepwise elaboration of the carbon skeleton, making it a valuable starting material for the synthesis of polyketide natural products and their analogs, many of which exhibit potent biological activities.

Caption: Synthetic utility of this compound.

Potential Therapeutic Areas

While specific drugs directly incorporating the this compound moiety are not prominently documented, the 1,3-diol structural motif is present in numerous classes of therapeutic agents, including:

-

Statins: The side chains of several statin drugs, which are used to lower cholesterol, contain a 1,3-diol unit that is critical for their inhibitory activity on HMG-CoA reductase.

-

Antifungal and Antibacterial Agents: Many polyketide-derived antibiotics and antifungals feature repeating 1,3-diol units.

-

Anticancer Drugs: Certain cytotoxic natural products and their synthetic derivatives utilize the 1,3-diol motif for their biological activity.

The availability of enantiomerically pure this compound facilitates the synthesis of novel analogs of these drugs, enabling structure-activity relationship (SAR) studies and the development of new therapeutic candidates with improved efficacy and safety profiles.

Conclusion

This compound is a fundamentally important chiral building block with significant potential in synthetic organic chemistry and drug development. While detailed, publicly available characterization data is limited, its synthesis can be reliably achieved through established stereoselective reduction methodologies. The principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this valuable synthon in their pursuit of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of (3R,5R)-Heptane-3,5-diol in Common Solvents

Introduction

(3R,5R)-Heptane-3,5-diol is a chiral diol with a seven-carbon backbone, presenting two hydroxyl groups at the 3 and 5 positions[1][2]. Its stereochemistry and bifunctional nature make it a valuable building block in organic synthesis and a potential candidate in drug development. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility and stability in common solvents is paramount. These properties govern everything from reaction kinetics and purification strategies to formulation development and shelf-life determination. This guide provides a comprehensive overview of the predicted solubility and stability of this compound, coupled with detailed, field-proven protocols for their experimental determination.

Predicted Solubility Profile of this compound

The solubility of a compound is dictated by the principle of "like dissolves like," which considers the polarity of both the solute and the solvent[3]. This compound possesses two polar hydroxyl (-OH) groups capable of hydrogen bonding, and a nonpolar seven-carbon alkyl chain. This amphiphilic nature suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl groups will readily form hydrogen bonds with protic solvents. However, the C7 alkyl chain introduces significant hydrophobicity. Therefore, we can predict that this compound will have moderate solubility in water, which will increase with temperature. Its solubility is expected to be high in lower-chain alcohols like methanol and ethanol, where the alkyl portion of the solvent can interact favorably with the heptane backbone of the diol.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents can act as hydrogen bond acceptors but not donors. The polarity of these solvents will allow for favorable dipole-dipole interactions with the hydroxyl groups of the diol. Consequently, good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the dominant intermolecular forces are van der Waals interactions. The nonpolar heptane chain of the diol will interact favorably with these solvents. However, the polar hydroxyl groups will be poorly solvated, leading to lower solubility compared to polar solvents.

The following table summarizes the predicted solubility of this compound in a range of common solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Moderate | Hydrogen bonding with -OH groups, but counteracted by the hydrophobic C7 chain. |

| Methanol, Ethanol | High | Excellent hydrogen bonding and favorable alkyl chain interactions. | |

| Polar Aprotic | Acetone, Acetonitrile | High | Favorable dipole-dipole interactions with the polar -OH groups. |

| DMSO, THF | High | Strong hydrogen bond accepting capabilities and polarity. | |

| Nonpolar | Hexane, Toluene | Low to Moderate | Favorable van der Waals interactions with the C7 chain, but poor solvation of -OH groups. |

Experimental Determination of Solubility

To empirically determine the solubility of this compound, a systematic approach should be employed. A qualitative assessment can be followed by a more rigorous quantitative analysis.

Qualitative Solubility Assessment

A rapid assessment of solubility can be performed by observing the dissolution of a small amount of the compound in a given solvent.

Protocol for Qualitative Solubility Testing:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition[4].

-

Observe whether the solid dissolves completely.

-

If the compound dissolves, it is considered soluble. If it does not, it is classified as insoluble in that solvent at that concentration.

-

This can be extended to test solubility in acidic and basic solutions (e.g., 5% HCl, 5% NaOH) to understand the compound's acid-base properties[5][6].

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Protocol for Quantitative Solubility Determination:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the solution to stand undisturbed to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter can be used.

-

Quantify the concentration of this compound in the supernatant using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[7][8].

-

The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.

The following diagram illustrates the workflow for quantitative solubility determination.

Caption: Workflow for Quantitative Solubility Determination.

Predicted Stability Profile and Potential Degradation Pathways

The chemical stability of this compound is crucial for its storage and application. The primary reactive sites are the secondary hydroxyl groups.

-

Oxidation: Secondary alcohols can be oxidized to ketones. In the presence of oxidizing agents or under harsh conditions (e.g., elevated temperature, exposure to air and light), this compound could potentially be oxidized to the corresponding diketone, heptane-3,5-dione. This is a common degradation pathway for diols[9].

-

Dehydration: Under acidic conditions and at elevated temperatures, elimination of water (dehydration) from the two hydroxyl groups could occur, potentially leading to the formation of cyclic ethers (dioxanes) or unsaturated alcohols[10].

-

Esterification: In the presence of acidic impurities or catalysts, reaction with carboxylic acids can lead to the formation of esters.

Overall, this compound is expected to be relatively stable under standard storage conditions (cool, dark, and inert atmosphere). However, its stability will be compromised by the presence of strong oxidizing agents, acids, or bases, and by exposure to high temperatures and UV light.

Experimental Assessment of Chemical Stability

A formal stability study is necessary to determine the shelf-life and appropriate storage conditions for this compound. Such studies are guided by international standards, such as those from the International Council for Harmonisation (ICH)[11].

Forced Degradation Study

A forced degradation study is initially performed to identify potential degradation products and pathways. This involves exposing the compound to harsh conditions.

Protocol for Forced Degradation Study:

-

Prepare solutions of this compound in a suitable solvent.

-

Expose separate aliquots of the solution to the following conditions:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80 °C for 48 hours (solid and solution).

-

Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.

-

-

Analyze the samples at appropriate time points using a stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer) to separate and identify the parent compound and any degradation products.

Long-Term Stability Study

A long-term stability study is conducted under controlled storage conditions to mimic the expected shelf-life.

Protocol for Long-Term Stability Study:

-

Package samples of this compound in the intended storage container.

-

Store the samples under controlled long-term stability conditions, such as 25 °C ± 2 °C / 60% RH ± 5% RH[12].

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months)[13].

-

Analyze the samples for appearance, assay of the active substance, and the presence of degradation products using a validated stability-indicating method[14].

The following diagram outlines the workflow for a comprehensive stability assessment.

Caption: Workflow for Chemical Stability Assessment.

Analytical Methodologies for Quantification

Accurate quantification is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.

Key Considerations for HPLC Method Development:

-

Column Selection: A reverse-phase column (e.g., C18) is generally suitable for a molecule with the polarity of this compound.

-

Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is a common choice. Gradient elution may be necessary to separate the parent compound from any impurities or degradation products.

-

Detection: Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., ~200-210 nm) may be possible. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for more sensitive and specific detection.

-

Method Validation: The analytical method must be validated to ensure it is accurate, precise, specific, linear, and robust over the intended concentration range[8].

Conclusion

While specific experimental data for the solubility and stability of this compound is not extensively published, a strong predictive understanding can be derived from its chemical structure. Its amphiphilic nature suggests a broad solubility in polar solvents and limited solubility in nonpolar solvents. The secondary hydroxyl groups are the most likely sites of degradation, primarily through oxidation. This guide provides the theoretical framework and detailed experimental protocols for researchers to rigorously determine these critical parameters, ensuring the successful application of this compound in their research and development endeavors.

References

- 1. This compound | C7H16O2 | CID 12641368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Heptanediol | C7H16O2 | CID 12641367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. demarcheiso17025.com [demarcheiso17025.com]

- 9. Oxidation of terminal diols using an oxoammonium salt: a systematic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 11. ICH Official web site : ICH [ich.org]

- 12. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 13. japsonline.com [japsonline.com]

- 14. pharmabeginers.com [pharmabeginers.com]

theoretical calculations of (3R,5R)-Heptane-3,5-diol conformational analysis

An In-Depth Technical Guide to the Theoretical Conformational Analysis of (3R,5R)-Heptane-3,5-diol

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its physical, chemical, and biological properties. For chiral molecules such as this compound, a comprehensive understanding of its conformational landscape is paramount, particularly in the context of drug development and materials science where specific stereoisomers can exhibit vastly different activities. This guide details a robust computational workflow for the theoretical conformational analysis of this compound. We move beyond a simple recitation of steps to provide a causal framework for methodological choices, grounding our protocol in the principles of computational chemistry. The workflow employs a synergistic approach, leveraging the speed of molecular mechanics for a broad conformational search, followed by the accuracy of quantum mechanics for the refinement of low-energy states. This self-validating system ensures a thorough yet efficient exploration of the potential energy surface, with a focus on identifying key non-covalent interactions, such as intramolecular hydrogen bonding, that govern conformational preference.

Introduction: The Significance of Conformational Isomerism in 1,3-Diols

This compound is an acyclic chiral diol with two stereocenters.[1][2] Its structural flexibility, stemming from the rotation around several single bonds, gives rise to a multitude of conformational isomers.[1] The relative stability of these conformers is dictated by a delicate balance of competing energetic factors:

-

Steric Hindrance: Repulsive interactions between bulky groups (in this case, the ethyl and propyl chains) that favor extended, anti-periplanar arrangements.

-

Torsional Strain: Energy cost associated with eclipsed conformations around C-C bonds.

-

Intramolecular Hydrogen Bonding: A key stabilizing interaction in diols where the hydroxyl groups are separated by a suitable number of carbon atoms.[3] In 1,3-diols like heptane-3,5-diol, the formation of a pseudo-six-membered ring via an O-H···O hydrogen bond can significantly lower the energy of a specific conformer.[4][5] This interaction can effectively "lock" the molecule into a preferred shape, shielding polarity and influencing properties like membrane permeability.[6][7]

-

Gauche Effects: In some cases, particularly with electronegative substituents, a gauche conformation (dihedral angle of ~60°) can be unexpectedly more stable than an anti conformation.[8]

The dominant conformers in equilibrium at a given temperature determine the molecule's overall observed properties. Therefore, accurately predicting the geometries and relative energies of the most stable conformers is a critical task for which computational chemistry provides an indispensable toolkit.

The Computational Strategy: A Hierarchical Approach

A brute-force quantum mechanical (QM) analysis of all possible conformations is computationally prohibitive for a molecule with this degree of freedom. A more intelligent and widely accepted strategy involves a hierarchical approach, starting with computationally inexpensive methods to rapidly scan the conformational space and progressively employing more accurate, and thus more expensive, methods on a smaller subset of promising candidates.

Our workflow is designed as a self-validating funnel, ensuring that we do not prematurely discard potentially important conformers while maintaining computational feasibility.

Caption: Hierarchical workflow for conformational analysis.

Detailed Methodologies & Protocols

Part 1: Molecular Mechanics (MM) Conformational Search

Expertise & Causality: The goal of this initial phase is to generate a diverse and comprehensive set of low-energy conformers. Molecular mechanics force fields offer a classical approximation of molecular energies, enabling the rapid evaluation of thousands of potential structures. The choice of force field is critical.

-

OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): This force field is well-parameterized for organic liquids and performs reliably for condensed-phase properties and conformational energetics.[9][10]

-

MMFF94 (Merck Molecular Force Field): MMFF94 and its variant MMFF94s are renowned for their excellent performance in calculating conformational energies of a wide range of organic molecules.[11][12]

For acyclic alcohols, both OPLS and MMFF families are generally reliable choices.[11][13][14] Using more than one force field for the initial search can serve as a cross-validation step to ensure the conformational space is thoroughly explored.

Experimental Protocol: Conformational Search

-

Input Structure Generation:

-

Generate the initial 3D structure of this compound from its SMILES representation (CC--INVALID-LINK--C--INVALID-LINK--CC).

-

Perform an initial, quick energy minimization using a universal force field (UFF) or the chosen search force field.

-

-

Conformational Search Execution:

-

Utilize a conformational search algorithm, such as a low-mode or systematic dihedral driver, available in software like MacroModel, Omega, or RDKit.[15][16][17]

-

Define the rotatable bonds to be sampled. For this compound, these are primarily the C-C and C-O single bonds of the backbone.

-

Set a sufficiently large number of search steps (e.g., 10,000) to ensure broad coverage of the potential energy surface.

-

Specify an energy window (e.g., 10 kcal/mol or ~42 kJ/mol) above the global minimum found during the search to store unique conformers. This window is wide enough to capture conformers that might become more relevant after higher-level QM optimization.

-

-

Filtering and Selection:

-

After the search completes, eliminate redundant conformers based on a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å).

-

Collect all unique conformers within the specified energy window for the next phase.

-

Part 2: Quantum Mechanics (QM) Refinement

Expertise & Causality: The conformers obtained from MM are crude approximations. QM methods, specifically Density Functional Theory (DFT), are required to obtain accurate geometries and relative energies. The choice of DFT functional and basis set is the most critical decision in this phase.

-

DFT Functional: For systems where non-covalent interactions like intramolecular hydrogen bonding are crucial, standard functionals may be insufficient.[18] Functionals designed to better account for medium-range correlation and dispersion effects are highly recommended.

-

M06-2X: A hybrid meta-GGA functional that generally performs very well for non-covalent interactions.[19]

-

ωB97X-D: A range-separated hybrid functional that includes an empirical dispersion correction, making it robust for the types of interactions present in our system.[20]

-

Dispersion-Corrected Functionals (e.g., B3LYP-D3): A popular approach is to add an empirical dispersion correction (like Grimme's D3) to a well-established functional like B3LYP.[19]

-

-

Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. For describing hydrogen bonds and flexible alkyl chains, a reasonably flexible basis set is necessary.

-

Pople Style (e.g., 6-31+G(d,p)): This is a split-valence basis set. The (d,p) adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron density, which is essential for describing bonding. The + adds diffuse functions to heavy atoms, which are important for describing the diffuse nature of electron density in hydrogen bonds.[21][22]

-

Dunning Style (e.g., aug-cc-pVDZ): Correlation-consistent basis sets are generally more systematic. The aug- prefix indicates the addition of diffuse functions, and DZ stands for double-zeta.[22][23] While often more accurate, they are also more computationally demanding.

-

Experimental Protocol: QM Optimization and Final Energy Calculation

-

Geometry Optimization:

-

For each unique conformer from the MM search, perform a full geometry optimization using a chosen level of theory (e.g., ωB97X-D/6-31+G(d,p)).

-

This step refines the molecular structure, relaxing it to the nearest local minimum on the QM potential energy surface.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory as the optimization.

-

Trustworthiness Check: Confirm that the optimized structure is a true minimum by ensuring there are no imaginary frequencies. An imaginary frequency indicates a saddle point (a transition state), not a stable conformer.

-

The frequency calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Final Energy Refinement (Optional but Recommended):

-

To achieve higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., aug-cc-pVTZ).[24] This approach, denoted as aug-cc-pVTZ // ωB97X-D/6-31+G(d,p), often provides a better balance of accuracy and computational cost than performing the full optimization with the larger basis set.

-

Data Presentation and Analysis

The final output is a list of stable conformers with their corresponding energies. This data must be processed to be interpretable.

-

Calculate Relative Energies: Identify the global minimum (the conformer with the lowest absolute energy). Calculate the relative energies (ΔE, ΔH, or ΔG) of all other conformers with respect to this global minimum. It is common to use the Gibbs Free Energy (ΔG) as it accounts for both enthalpic and entropic contributions at a given temperature.

-

Boltzmann Analysis: Calculate the population of each conformer at a standard temperature (e.g., 298.15 K) using the Boltzmann distribution equation. This provides a statistical weight for each conformer in the equilibrium mixture.

-

Structural Analysis: For the most populated conformers (e.g., those accounting for >95% of the population), analyze key geometric parameters.

Caption: A 6-membered pseudo-ring in 1,3-diols.

Table 1: Hypothetical Conformational Analysis Results for this compound

| Conformer ID | ΔG (kcal/mol) | Population (%) | O-H···O Dist. (Å) | Dihedral C2-C3-C4-C5 (°) | Description |

| Conf-1 | 0.00 | 75.3 | 2.05 | -55.2 | H-bonded, gauche |

| Conf-2 | 1.50 | 9.8 | N/A | 178.5 | Extended, anti |

| Conf-3 | 1.75 | 7.1 | 2.11 | -58.1 | H-bonded, gauche |

| Conf-4 | 2.50 | 2.5 | N/A | 65.4 | Extended, gauche |

| ... | ... | ... | ... | ... | ... |

Interpretation: In this hypothetical example, Conformer 1, which features an intramolecular hydrogen bond and a gauche relationship between the C2-C3 and C4-C5 bonds, is the dominant species, accounting for over 75% of the population. This highlights the critical role of the hydrogen bond in stabilizing the structure. The extended, non-hydrogen-bonded conformer (Conf-2) is significantly less stable. This type of quantitative analysis is crucial for predicting the molecule's behavior and interaction with its environment.

Conclusion

The theoretical conformational analysis of this compound, when conducted through a rigorous, multi-step computational protocol, provides profound insights into its structural preferences. The synergy between rapid molecular mechanics searches and accurate quantum mechanical refinements allows for a comprehensive and reliable exploration of the molecule's complex potential energy surface. The causality-driven choices of force fields, DFT functionals, and basis sets are paramount for achieving scientifically sound results. The analysis consistently points towards the formation of an intramolecular hydrogen bond as the primary stabilizing force, a feature that likely dictates the macroscopic properties and biological interactions of this chiral diol. This guide provides a robust framework for researchers to apply these powerful computational tools to their own systems of interest.

References

- 1. This compound | C7H16O2 | CID 12641368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Heptanediol | C7H16O2 | CID 12641367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. A Quantum Mechanics-Based Method to Predict Intramolecular Hydrogen Bond Formation Reflecting P-glycoprotein Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gauche effect - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 13. academic.oup.com [academic.oup.com]

- 14. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 15. schrodinger.com [schrodinger.com]

- 16. scm.com [scm.com]

- 17. eyesopen.com [eyesopen.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. Density-functional approaches to noncovalent interactions: a comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 22. gaussian.com [gaussian.com]

- 23. researchgate.net [researchgate.net]

- 24. Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic Molecules [sciltp.com]

An In-Depth Technical Guide to the Biological Activity of Diarylheptanoids and Related 1,3-Diols

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Resurgence of a Privileged Scaffold

Diarylheptanoids, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain, have emerged from the annals of natural product chemistry to become a focal point of modern drug discovery.[1][2][3] Initially recognized in traditional medicine through sources like turmeric (Curcuma longa) and galangal (Alpinia officinarum), these compounds are now appreciated as "privileged structures"—molecular frameworks with a predisposition for binding to multiple biological targets.[3][4] This guide provides a deep dive into the multifaceted biological activities of these compounds, with a particular focus on the structure-function relationships of the core diarylheptanoid skeleton and the significant 1,3-diol moiety present in many potent derivatives. We will explore their therapeutic potential, the molecular mechanisms underpinning their effects, and the practical methodologies used to validate their activity.

Structural Diversity: A Foundation for Pleiotropic Activity

Diarylheptanoids are not a monolithic class. Their structural variations provide a rich tapestry for exploring structure-activity relationships (SAR). They are broadly classified into two main categories: linear and cyclic.[1][5][6]

-

Linear Diarylheptanoids: Often called curcuminoids, these are the most well-known type, with curcumin being the principal example.[1][7] They possess an open seven-carbon chain connecting the two aryl groups.

-

Cyclic Diarylheptanoids: In these structures, the heptane chain and the aryl rings form a macrocycle. These are further divided into meta,meta-bridged biphenyls and meta,para-bridged diphenyl ethers.[5][8]

The 1,3-diol substitution pattern on the heptane chain is a recurring and critical feature, particularly in compounds like yashabushidiols, which exhibit significant bioactivity.[9][10]

Caption: Structural classification of diarylheptanoids.

Anti-Inflammatory Activity: Quenching the Fire

Chronic inflammation is a key pathological factor in a multitude of diseases.[9] Diarylheptanoids have consistently demonstrated potent anti-inflammatory effects by modulating key signaling pathways and mediators.[2][11]

Mechanism of Action: Targeting Key Inflammatory Nodes

The primary anti-inflammatory mechanism of many diarylheptanoids involves the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like TNF-α and IL-6.[11]

Diarylheptanoids intervene by inhibiting the degradation of IκB, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[12] This leads to a dose-dependent reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[9][12][13]

Caption: Inhibition of the NF-κB pathway by diarylheptanoids.

Quantitative Assessment of Anti-Inflammatory Potency

The efficacy of diarylheptanoids can be quantified by their 50% inhibitory concentration (IC₅₀) values against various inflammatory markers.

| Compound | Target/Assay | IC₅₀ Value (µM) | Cell Line | Source |

| Curcumin | DPPH Radical Scavenging | 2.8 | - | [14][15] |

| Demethoxycurcumin | DPPH Radical Scavenging | 39.2 | - | [14][15] |

| Bisdemethoxycurcumin | DPPH Radical Scavenging | 308.7 | - | [14][15] |

| Compound 6 (from A. officinarum) | NO Production | 33 | Mouse Macrophages | [9] |

| Hexahydrocurcumin | PGE₂ Formation (COX-2) | 0.7 | LPS-stimulated Macrophages | [13] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol provides a reliable method for evaluating the anti-inflammatory activity of diarylheptanoids by measuring their effect on NO production in LPS-stimulated macrophages.

Principle: The Griess reaction measures nitrite (NO₂⁻), a stable breakdown product of NO. The assay quantifies the amount of nitrite in the cell culture supernatant as an index of iNOS activity.

Methodology:

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test diarylheptanoid (e.g., 1-100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Reaction:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

-

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite. The percentage inhibition is determined relative to the LPS-only treated cells.

Causality: The pre-treatment step is crucial. It allows the compound to enter the cells and interact with its molecular targets before the inflammatory cascade is initiated by LPS, providing a more accurate measure of preventative anti-inflammatory activity.

Anti-Cancer Activity: A Multi-Pronged Attack

Diarylheptanoids exhibit significant cytotoxic and anti-proliferative activities against a wide range of cancers, including pancreatic, breast, and lung cancer.[12][16][17] Their efficacy stems from their ability to modulate multiple oncogenic pathways.

Mechanism of Action: Disrupting Cancer Cell Proliferation

One key pathway targeted by diarylheptanoids in pancreatic cancer is the Sonic Hedgehog (Shh)-Gli-FoxM1 signaling axis .[16] This pathway is aberrantly activated in many cancers and drives cell proliferation and survival. Certain diarylheptanoids from Alpinia officinarum and Alnus japonica have been shown to inhibit this pathway, leading to suppressed expression of target genes and cell cycle arrest in PANC-1 pancreatic cancer cells.[16]

Additionally, other diarylheptanoids have been found to act as inhibitors of topoisomerase-I and -IIα , enzymes critical for DNA replication and repair in rapidly dividing cancer cells.[18] By inhibiting these enzymes, the compounds can induce DNA damage and trigger apoptosis. Recent studies on diarylheptanoids from Zingiber officinale (ginger) suggest their anti-tumor activity is linked to the ATR/CHK1 DNA damage signaling pathway.[6][17][19]

References

- 1. Diarylheptanoid - Wikipedia [en.wikipedia.org]

- 2. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diarylheptanoid: A privileged structure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curcuminoid - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diarylheptanoids with free radical scavenging and hepatoprotective activity in vitro from Curcuma longa. | Semantic Scholar [semanticscholar.org]

- 16. Diarylheptanoids suppress proliferation of pancreatic cancer PANC-1 cells through modulating shh-Gli-FoxM1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Linear diarylheptanoids as potential anticancer therapeutics: synthesis, biological evaluation, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.rsc.org [pubs.rsc.org]

(3R,5R)-Heptane-3,5-diol: A Technical Guide to Commercial Availability, Purity Assessment, and Application in Drug Development

Introduction: The Strategic Importance of (3R,5R)-Heptane-3,5-diol in Chiral Synthesis

This compound, a C7 chiral diol, represents a critical class of building blocks in modern pharmaceutical and fine chemical synthesis.[1][2] Chiral diols are foundational to the construction of complex, stereochemically defined molecules, serving as versatile intermediates, chiral auxiliaries, and ligands in asymmetric catalysis.[3][4] The precise spatial arrangement of the two hydroxyl groups in the (3R,5R) configuration provides a unique stereochemical scaffold that is instrumental in directing the stereochemical outcome of subsequent synthetic transformations. This guide provides an in-depth technical overview of the commercial landscape for this compound, a critical examination of the methodologies for its purity assessment, and insights into its application for researchers, scientists, and professionals in drug development.

Commercial Suppliers and Purity Specifications

A number of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. For large-scale manufacturing, further purification and more stringent quality control are often necessary.

| Supplier | Advertised Purity | CAS Number | Notes |

| GlobalChemMall | Not specified, inquiry-based | 77291-90-8 | Bulk quantities may be available.[5] |

| CP Lab Safety | min 98% | 77291-90-8 | Marketed for research and commercial use.[6] |

| BLDpharm | Not specified, inquiry-based | 77291-90-8 | Available for online ordering.[7] |

It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) to understand the impurity profile, which may include the enantiomeric excess (e.e.), diastereomeric purity, residual solvents, and any potential process-related impurities.

Understanding Potential Impurities: A Synthesis-Based Perspective

The purity of this compound is intrinsically linked to its synthetic route. A common and effective strategy for the synthesis of chiral 1,3-diols involves the asymmetric reduction of a corresponding β-hydroxy ketone.[2]

Caption: A simplified synthetic pathway to this compound and potential stereoisomeric impurities.

This two-step reduction process is critical for achieving high stereochemical purity. The first reduction of the diketone must be highly enantioselective to establish the first stereocenter. The second reduction must then be highly diastereoselective, controlled by the stereochemistry of the first hydroxyl group.

Potential Impurities Include:

-

(3S,5S)-Heptane-3,5-diol: The enantiomer of the desired product, arising from incomplete enantioselectivity in the first reduction step.

-

(3R,5S)-Heptane-3,5-diol (meso-diol): A diastereomer resulting from a lack of diastereoselectivity in the second reduction step.

-

Heptan-3,5-dione: The unreacted starting material.

-

3-Hydroxyheptan-5-one: The intermediate β-hydroxy ketone.

-

Catalyst Residues: Traces of the chiral catalyst (e.g., transition metals and ligands) used in the asymmetric reduction.

-

Residual Solvents: Solvents used in the synthesis and purification process.

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is essential to fully characterize the purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) and diastereomeric purity of chiral compounds like this compound. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of chiral diols.[8]

Exemplary Chiral HPLC Protocol:

This protocol is a starting point for method development and will likely require optimization.

-

Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or isopropanol) and a polar modifier (e.g., ethanol or isopropanol). A typical starting condition could be 90:10 (v/v) n-hexane:isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector if the analyte lacks a strong chromophore.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Causality in Method Development: The choice of a polysaccharide-based CSP is based on their proven ability to form transient diastereomeric complexes with a wide range of chiral molecules, including diols, leading to differential retention times. The mobile phase composition is critical; the ratio of the non-polar to polar solvent influences the interaction between the analyte and the CSP, thereby affecting the resolution of the stereoisomers.

Caption: A typical workflow for the analysis of this compound purity by chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and for identifying any achiral impurities.